3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the imidazo[1,2-a]pyrazine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyrazine with trifluoromethyl bromide under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms, while oxidation or reduction reactions may result in changes to the imidazo[1,2-a]pyrazine core structure.
Scientific Research Applications
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives
Uniqueness
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H2BrClF3N3 |
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Molecular Weight |
300.46 g/mol |
IUPAC Name |
3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-1-13-6-5(9)14-3(2-15(4)6)7(10,11)12/h1-2H |
InChI Key |
CWLXWFSCTFMVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)C(F)(F)F)Br |
Origin of Product |
United States |
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